molecular formula C14H25NO10 B12851927 N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B12851927
M. Wt: 367.35 g/mol
InChI Key: YSVYPLBRZMVZJE-ODBQVQDTSA-N
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Description

N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound characterized by multiple hydroxyl groups and a unique acetamide functional group. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the acetamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to enhance the efficiency and selectivity of the reactions. These methods are designed to be scalable and cost-effective, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions, including specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in stereochemical studies and synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)formamide
  • N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)propionamide

Uniqueness

N-((2S,3R,4R,5S,6R)-2,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific stereochemistry and the presence of both hydroxyl and acetamide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13-,14-/m0/s1

InChI Key

YSVYPLBRZMVZJE-ODBQVQDTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NC(=O)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O

Origin of Product

United States

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